![molecular formula C22H15FN2O3 B2552250 (2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 338420-86-3](/img/structure/B2552250.png)
(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indenone, which is a polycyclic aromatic hydrocarbon. The presence of the nitrophenylamino group, fluorine atom, and phenyl group suggest that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the indenone core, with the various substituents attached. The exact structure would depend on the specific locations of these substituents on the core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating amino and phenyl groups. The presence of the fluorine atom might also affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar nitro and amino groups might influence its solubility properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : One research study discusses the synthesis of related fluoro and nitro compounds, emphasizing the importance of specific substituents in the synthesis process (Wilshire, 1967). The study by Sharma et al. (1999) on the synthesis of fluorophenothiazines via Smiles rearrangement highlights methods that may be relevant for synthesizing similar fluoro-substituted compounds (Sharma, Gupta, Kumar, & Gupta, 1999).
Molecular Structure Analysis : Smith et al. (2006) provide insights into the analysis of molecular structure in polymorphic forms of compounds similar to (2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one, using solid-state NMR and electronic structure calculations. This research could be pertinent in understanding the conformational polymorphism in pharmaceutical solids (Smith, Xu, & Raftery, 2006).
Potential Applications in Drug Synthesis
- Anticancer Drug Synthesis : The work of Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes, which include compounds with structures related to this compound, explores their potential as anticancer drugs. This suggests possible applications of such compounds in the development of novel anticancer therapies (Basu Baul, Basu, Vos, & Linden, 2009).
Biochemical Properties and Reactions
Reactivity and Chemical Properties : The research by Shaw and Miller (1970) on the reactions of certain nitrophenyl sulfones in aqueous sodium hydroxide solution might provide insights into the reactivity and chemical properties of related compounds, including this compound (Shaw & Miller, 1970).
Chemical Synthesis Applications : The study by Gondela and Walczak (2006) on the N-1 arylation of uracil derivatives highlights methods that may be applicable in the chemical synthesis involving compounds similar to this compound. This can provide insights into functional group transformations and potential applications in nucleoside analogs (Gondela & Walczak, 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E)-7-fluoro-2-[(2-nitroanilino)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-17-10-6-9-15-20(14-7-2-1-3-8-14)16(22(26)21(15)17)13-24-18-11-4-5-12-19(18)25(27)28/h1-13,20,24H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNOUSSCOSFKCT-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

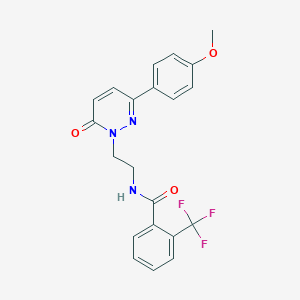
![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)
![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)
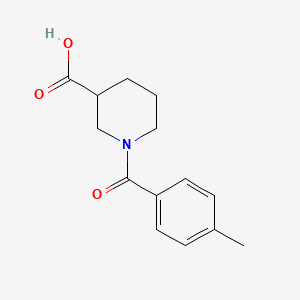
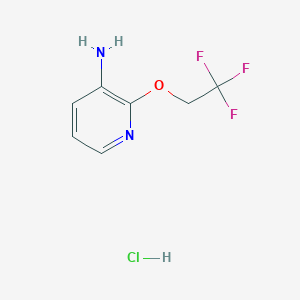
![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)

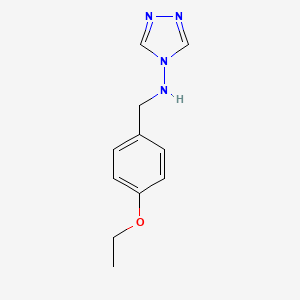
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)
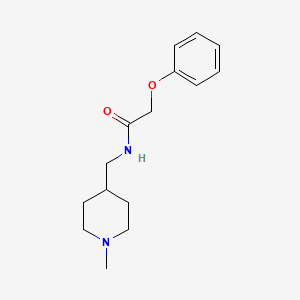
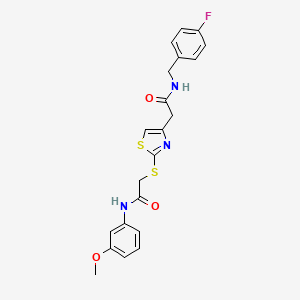
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)